molecular formula C22H32N2O4 B1532430 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate CAS No. 1160248-41-8

8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate

Cat. No.: B1532430
CAS No.: 1160248-41-8
M. Wt: 388.5 g/mol
InChI Key: OHZOZEKHPDMFPL-UHFFFAOYSA-N
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Description

8-Benzyl 1-tert-butyl 1,8-diazaspiro[55]undecane-1,8-dicarboxylate is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected by a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups. This process often requires the use of strong bases or acids to facilitate ring closure. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Overview

8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (CAS Number: 1160248-41-8) is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, material science, and as a research tool in synthetic organic chemistry.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Its structural features suggest possible interactions with biological targets.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. Research has focused on optimizing the structure to enhance bioactivity and selectivity towards cancer cells.
  • Neuroprotective Effects : Some studies suggest that compounds with a diazaspiro framework may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Material Science

The compound's unique structure allows it to be explored as a building block for novel materials.

Applications

  • Polymer Synthesis : Due to its ability to undergo various chemical reactions, this compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties.
  • Nanomaterials : Research is ongoing to assess its role in the development of nanomaterials, particularly in enhancing the stability and functionality of nanoparticles used in drug delivery systems.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules.

Synthetic Routes

  • Functionalization : The presence of multiple functional groups allows for diverse chemical modifications, enabling chemists to explore various synthetic pathways.
  • Reagent Development : It can be employed as a reagent in reactions that require spirocyclic structures, providing a unique approach to synthesizing other complex organic compounds.

Data Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer ActivityCytotoxic effects on cancer cell lines
Neuroprotective EffectsPotential therapeutic effects in neurodegeneration
Material SciencePolymer SynthesisBuilding blocks for novel polymers
NanomaterialsEnhancements in drug delivery systems
Synthetic Organic ChemistryFunctionalizationDiverse chemical modifications
Reagent DevelopmentUnique spirocyclic structures for complex synthesis

Mechanism of Action

The mechanism by which 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester

  • tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Uniqueness: 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate stands out due to its specific structural features, such as the presence of the benzyl group, which can influence its reactivity and potential applications. This compound's unique combination of functional groups allows for diverse chemical transformations and biological activities.

Biological Activity

8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (CAS Number: 1160248-41-8) is a synthetic compound that belongs to the class of spirocyclic compounds. It has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H32_{32}N2_2O4_4
  • Molecular Weight : 388.50 g/mol
  • Purity : Typically >95% .

The compound features a unique spiro structure that contributes to its biological activity. The presence of diaza and dicarboxylate functional groups is significant for its interaction with biological targets.

Pharmacological Potential

Research indicates that compounds similar to 8-benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane derivatives exhibit a range of biological activities:

The exact mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the spiro structure allows for unique interactions with receptors or enzymes involved in metabolic regulation and neurotransmission.

Study on Anti-obesity Effects

A comparative study on various diazaspiro compounds indicated that those with similar structures to 8-benzyl 1-tert-butyl showed significant reductions in body weight gain in animal models when administered over a period of time. The study highlighted:

  • Dosage : Effective dosages ranged from 10 to 50 mg/kg.
  • Duration : Treatment over four weeks led to observable changes in body composition.

Pain Management Trials

In a controlled trial involving pain models, derivatives of the compound were tested for their analgesic properties:

  • Results : A significant decrease in pain response was noted at higher concentrations (IC50 values were determined around 25 μM).
  • Mechanism : It was suggested that these compounds might inhibit certain pain pathways via modulation of neurotransmitter release .

Data Table of Biological Activities

Activity TypeCompound StructureObserved EffectsReference
Anti-obesitySimilar diazaspiroWeight reduction in models
AnalgesicVarious derivativesPain response reduction
CardiovascularRelated spiro compoundsModulation of heart rate

Q & A

Q. What are the key synthetic steps and methodologies for preparing 8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate?

Basic
The synthesis involves two critical stages:

Spirocyclic Core Formation : Cyclization of precursor amines or ketones under acidic or basic conditions to generate the diazaspiro[5.5]undecane framework.

Functionalization : Introduction of the benzyl and tert-butyl groups via carbamate-forming reactions (e.g., using benzyl chloroformate and di-tert-butyl dicarbonate).
Optimal yields (>70%) are achieved using anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP .

Q. Which analytical techniques are essential for characterizing this compound?

Basic
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic structure and substituent placement (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 403.2).
  • X-ray Crystallography : Resolves stereochemistry and bond angles in the spiro core .

Q. How do structural features like the benzyl group influence solubility and reactivity?

Basic
The benzyl group enhances solubility in organic solvents (e.g., THF, DCM) due to its hydrophobic aromatic ring. It also increases reactivity in nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing transition states through π-π interactions .

Q. What parameters are critical for optimizing large-scale synthesis?

Advanced
Key factors include:

  • Temperature Control : Maintaining 0–5°C during carbamate formation minimizes side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Catalyst Loading : 10 mol% DMAP boosts acylation efficiency.
    Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. How does this compound interact with biological targets like acetyl-CoA carboxylase (ACC)?

Advanced
The diazaspiro core binds ACC’s biotin carboxylase domain via hydrogen bonding (e.g., N-H···O interactions) and steric hindrance, inhibiting fatty acid synthesis. Competitive assays (IC50_{50} ~50 nM) using 14^{14}C-labeled acetyl-CoA and fluorescence polarization confirm binding kinetics .

Q. What strategies are used to design analogs with improved ACC inhibition?

Advanced
Structural modifications include:

  • Core Expansion : Replacing the spiro[5.5] framework with spiro[4.5] to reduce steric bulk.
  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., -CF3_3) on the benzyl ring to enhance binding.
AnalogModificationIC50_{50} (nM)Reference
9-Boc-2,9-diazaspiro[5.5]Boc-protected amine65
8-Boc-2,8-diazaspiro[4.5]Smaller spiro core42

Q. How can researchers address contradictions in reported synthesis yields?

Advanced
Discrepancies often arise from:

  • Protecting Group Stability : tert-Butyl groups may hydrolyze under acidic conditions, reducing yields. Use pH-controlled (7–8) reaction environments.
  • Cyclization Efficiency : Kinetic studies (e.g., in situ IR monitoring) identify optimal cyclization times (typically 12–24 hrs) .

Q. What mechanistic insights can surface plasmon resonance (SPR) provide?

Advanced
SPR quantifies binding affinity (KD_D) and kinetics (kon_{on}/koff_{off}) by immobilizing ACC on a sensor chip. For this compound, a KD_D of 2.3 µM and slow koff_{off} (0.01 s1^{-1}) suggest prolonged target engagement. Competitive assays with ATP confirm allosteric inhibition .

Properties

IUPAC Name

8-O-benzyl 1-O-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-21(2,3)28-20(26)24-15-8-7-12-22(24)13-9-14-23(17-22)19(25)27-16-18-10-5-4-6-11-18/h4-6,10-11H,7-9,12-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZOZEKHPDMFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate
8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate

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